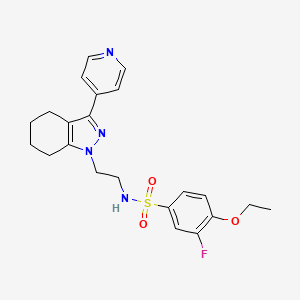

![molecular formula C18H15N3O B2957872 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 372090-04-5](/img/structure/B2957872.png)

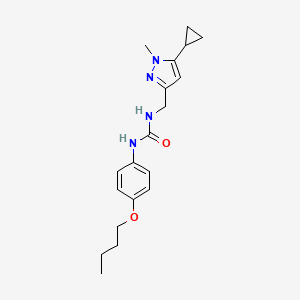

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimido-indole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are formed through reactions of certain compounds like methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides .

Synthesis Analysis

The synthesis of these derivatives involves reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . In the reaction with isocyanates, 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones are formed that are involved in the alkylation at two nitrogen atoms .Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a pyrimido-indole core . Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis

The chemical reactions involved in the formation of these derivatives include reactions with isocyanates and isothiocyanates . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones . The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .Applications De Recherche Scientifique

BET Bromodomain Inhibition

Zhao et al. (2017) conducted a study on the structure-based discovery of compounds containing the 9H-pyrimido[4,5-b]indole moiety, such as 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one. They synthesized a series of small molecules showing high binding affinities to BET proteins and potencies in inhibiting cell growth in acute leukemia cell lines. These findings highlight the potential application of this compound in cancer research, particularly as a BET inhibitor in leukemia and breast cancer models (Zhao et al., 2017).

Reactivity with Indole Analogs

Kurihara et al. (1980) explored the reactions of compounds like ethyl 3-ethoxymethylene-2, 4-dioxovalerate with indole analogs, leading to the formation of pyrimido[1, 2-a]indoles. This study provides insights into the chemical reactivity of pyrimido[5,4-b]indol derivatives and their potential use in synthetic organic chemistry (Kurihara et al., 1980).

Optoelectronic Properties

Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine. The study suggests that derivatives of pyrimido[5,4-b]indol may have potential applications in organic semiconductor devices, highlighting their relevance in materials science (Irfan et al., 2019).

Synthesis of Pyrimido-Indole Derivatives

Shestakov et al. (2009) focused on synthesizing 5H-pyrimido[5,4-b]indole derivatives. This research contributes to the field of heterocyclic chemistry and may be relevant for developing new pharmaceuticals or materials (Shestakov et al., 2009).

Annelation of Pyridine or Pyrimidine into Indole Rings

Molina and Fresneda (1988) examined the creation of pyrimido[4,5-b]indole derivatives through the annelation of pyridine or pyrimidine rings into indole rings. Such research is significant in synthetic chemistry, especially in the development of new heterocyclic compounds (Molina & Fresneda, 1988).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antitumor activity, suggesting that the targets could be involved in cell proliferation and survival pathways .

Mode of Action

Based on the antiproliferative activity of similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit cell proliferation and induce cell death .

Biochemical Pathways

Given the antitumor activity of similar compounds, it is likely that this compound affects pathways involved in cell proliferation and survival .

Result of Action

Similar compounds have been shown to have antiproliferative activity, suggesting that this compound may inhibit cell proliferation and induce cell death .

Propriétés

IUPAC Name |

3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18-17-16(14-8-4-5-9-15(14)20-17)19-12-21(18)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJNNEZJLQWHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)

![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)